molecular formula C13H27NO B1485750 1-[(Dibutylamino)methyl]cyclobutan-1-ol CAS No. 2140668-67-1

1-[(Dibutylamino)methyl]cyclobutan-1-ol

Cat. No.: B1485750
CAS No.: 2140668-67-1
M. Wt: 213.36 g/mol
InChI Key: BACBBMHYKWFKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Dibutylamino)methyl]cyclobutan-1-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a cyclobutane ring scaffold. The cyclobutane ring is increasingly valued in lead optimization for its unique three-dimensional, puckered structure, which introduces beneficial steric and electronic properties . This non-planar ring system is strategically used to confer conformational restriction, potentially reducing the entropic penalty of target binding and leading to higher affinity ligands . Furthermore, incorporating a saturated carbocycle like cyclobutane is a established strategy to reduce molecular planarity, which can enhance aqueous solubility and improve overall drug-like properties compared to flat aromatic systems . The structure of this compound, which combines an amino-functionalized cyclobutanol core with a dibutylaminomethyl side chain, suggests its utility as a versatile synthetic intermediate or a potential pharmacophore-directing element. In research, such cyclobutane-containing building blocks are employed to fill hydrophobic pockets in enzyme binding sites or to act as aryl isosteres, thereby improving metabolic stability and selectivity . The presence of both hydroxy and tertiary amine functional groups makes this compound a valuable scaffold for further chemical modification, including salt formation or integration into larger molecular architectures. This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(dibutylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-3-5-10-14(11-6-4-2)12-13(15)8-7-9-13/h15H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACBBMHYKWFKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(Dibutylamino)methyl]cyclobutan-1-ol is a cyclobutane derivative that has garnered interest due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry and therapeutic applications.

1-[(Dibutylamino)methyl]cyclobutan-1-ol is characterized by the presence of a dibutylamino group and a cyclobutane ring. Its molecular formula is C_{12}H_{23}N, and it has a molecular weight of approximately 197.32 g/mol. The compound's structure allows for unique interactions with biological targets, influencing its pharmacological profile.

The biological activity of 1-[(Dibutylamino)methyl]cyclobutan-1-ol is primarily attributed to its interaction with neurotransmitter systems, particularly the glutamatergic pathways. It is hypothesized to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By modulating this receptor's activity, the compound may exhibit neuroprotective effects and potential therapeutic benefits in neurodegenerative disorders.

Biological Activity

Research indicates that 1-[(Dibutylamino)methyl]cyclobutan-1-ol exhibits several biological activities:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from excitotoxicity induced by excessive glutamate levels.
  • Antidepressant Properties : Preliminary studies suggest that it may have antidepressant-like effects by enhancing synaptic transmission and promoting neurogenesis.
  • Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, reducing cytokine production in activated microglia.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of 1-[(Dibutylamino)methyl]cyclobutan-1-ol:

  • Neuroprotective Study :
    • A study conducted on rat models demonstrated that administration of the compound significantly reduced neuronal cell death in models of excitotoxicity. Histological analysis revealed decreased markers of apoptosis in treated groups compared to controls.
  • Behavioral Assessment :
    • Behavioral tests in mice indicated that the compound improved depressive-like behaviors in forced swim tests, suggesting potential antidepressant activity. The results were comparable to established antidepressants such as fluoxetine.
  • Inflammation Model :
    • In vitro studies using microglial cell lines showed that 1-[(Dibutylamino)methyl]cyclobutan-1-ol inhibited lipopolysaccharide (LPS)-induced inflammation, evidenced by reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionReduced neuronal cell death
AntidepressantImproved behavior in forced swim tests
Anti-inflammatoryInhibited LPS-induced cytokine production

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₃H₃₁N
CAS Number: 2140668-67-1
IUPAC Name: 1-[(Dibutylamino)methyl]cyclobutan-1-ol

The compound features a cyclobutane ring substituted with a dibutylamino group and a hydroxyl group, which influences its reactivity and interaction with biological systems.

Medicinal Chemistry

1-[(Dibutylamino)methyl]cyclobutan-1-ol serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural properties allow for the modification of pharmacological profiles, particularly in drugs targeting neurological disorders.

Case Study:
Research has shown that derivatives of this compound exhibit enhanced binding affinity to specific receptors involved in neurotransmission, making it a candidate for further development in treating conditions like depression and anxiety.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop innovative compounds.

Data Table: Synthetic Routes

Reaction TypeConditionsProducts
Nucleophilic SubstitutionDibutylamine + Cyclobutanol1-[(Dibutylamino)methyl]cyclobutan-1-ol
OxidationKMnO₄ in acidic mediumCyclobutanone derivatives
ReductionLiAlH₄Secondary amines

Biological Studies

This compound can be employed to study the effects of dibutylamino substitution on biological activity and metabolic pathways. The presence of the hydroxyl group enhances solubility and bioavailability, facilitating pharmacokinetic studies.

Case Study:
Investigations into the metabolic pathways involving 1-[(Dibutylamino)methyl]cyclobutan-1-ol have revealed its potential role as a modulator of enzyme activity, which could lead to insights into drug metabolism and efficacy.

Industrial Applications

In addition to its research applications, 1-[(Dibutylamino)methyl]cyclobutan-1-ol may find use in developing agrochemicals and other industrial chemicals due to its unique chemical properties. Its ability to undergo various chemical transformations makes it suitable for creating diverse chemical products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[(Dibutylamino)methyl]cyclobutan-1-ol, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Features Applications References
1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-ol 1402152-75-3 C11H13FNO Not reported 100% Fluorophenyl group enhances aromatic interactions; industrial/research use Pharmaceutical intermediates
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 19110-40-8 C9H19NO 157.25 ≥95% Cyclopentanol core with aminobutyl chain; high reactivity and stability Agrochemicals, material science
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol 2169432-27-1 C9H20N2O 172.27 ≥95% Extended aminoalkyl chain increases solubility in polar solvents Biochemical research, drug synthesis
1-[(methylamino)methyl]cyclobutan-1-ol 1461706-88-6 C6H13NO 115.18 Not reported Compact methylamino group; lower molecular weight Small-molecule synthesis
1-[amino(phenyl)methyl]cyclobutan-1-ol hydrochloride EN300-127025 C10H11ClN2O 210.66 ≥95% Hydrochloride salt improves crystallinity; phenyl group aids in binding studies Medicinal chemistry
1-[(benzylamino)methyl]cyclopentan-1-ol 1310294-44-0 C13H19NO 205.30 Not reported Benzyl group enhances lipophilicity and aromatic stacking Organic synthesis, catalysis

Key Comparative Insights:

Substituent Effects: Dibutylamino vs. Aromatic vs. Alkyl Groups: Fluorophenyl () and benzyl () substituents enable π-π interactions critical for receptor binding, whereas alkylamino groups (e.g., ) prioritize solubility and synthetic versatility.

Molecular Weight and Reactivity :

  • Higher molecular weight analogs (e.g., 210.66 g/mol in ) are often preferred in drug design for enhanced target affinity, while lower-weight derivatives (e.g., 115.18 g/mol in ) serve as flexible intermediates.

Applications: Pharmaceuticals: Fluorinated () and hydrochlorided derivatives () are prioritized for bioactive molecule synthesis. Material Science: Cyclopentanol-based compounds () exhibit stability under harsh conditions, suitable for polymer precursors.

Preparation Methods

Cyclobutanol Core Synthesis

The cyclobutanol ring is typically synthesized via nucleophilic substitution or ring closure reactions on appropriately substituted precursors. A notable approach involves the synthesis of cyclobutanone derivatives followed by reduction to cyclobutanol.

  • Example: Preparation of 3-(benzyloxy)-1-cyclobutanone, an intermediate structurally related to cyclobutanols, can be achieved by nucleophilic substitution starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate, followed by acid hydrolysis and decarboxylation steps. This method is industrially favorable due to mild conditions and cost-effectiveness.
Step Reactants/Conditions Product Notes
1 3-dibromo-2,2-dimethoxypropane + diisopropyl malonate (nucleophilic substitution) Cyclobutane intermediate (I) Formation of cyclobutane ring
2 Acid hydrolysis and deprotection 3-oxocyclobutanecarboxylic acid (II) Hydrolysis under mild acidic conditions
3 Silver salt formation + Hunsdiecker reaction with Br2 Bromoalkane (III) Halogenation step
4 Nucleophilic substitution with benzyl alcohol 3-(benzyloxy)-1-cyclobutanone (IV) Final substitution to introduce benzyloxy group

This sequence demonstrates a practical route to cyclobutanone derivatives that can be adapted for cyclobutanol synthesis by subsequent reduction.

Introduction of the Dibutylaminomethyl Group

The dibutylaminomethyl substituent is generally introduced via Mannich-type reactions or nucleophilic substitution involving dibutylamine and a suitable electrophilic methylating agent on the cyclobutanol core.

  • Mannich Reaction: This involves the reaction of cyclobutanone or cyclobutanol derivatives with formaldehyde and dibutylamine under acidic or buffered conditions to form the aminomethylated product.

  • Nucleophilic Substitution: Alternatively, halomethylated cyclobutanol derivatives (e.g., bromomethylcyclobutanol) can react with dibutylamine under controlled conditions to yield 1-[(dibutylamino)methyl]cyclobutan-1-ol.

Reduction of Cyclobutanone to Cyclobutanol

If starting from cyclobutanone derivatives, reduction is required to obtain the cyclobutanol. Common reducing agents include:

  • Sodium borohydride (NaBH4) – mild and selective for ketones.
  • Lithium aluminum hydride (LiAlH4) – stronger reducing agent, used when more reactive conditions are needed.

The choice of reducing agent depends on the sensitivity of other functional groups and desired stereochemistry.

Detailed Research Findings and Data

Due to the scarcity of direct publications on 1-[(Dibutylamino)methyl]cyclobutan-1-ol, analogous compounds and related intermediates provide insight into preparation methods.

Parameter Details
Molecular Formula C14H29NO
Molecular Weight 227.39 g/mol
Physical State Typically oil or viscous liquid (based on related amines and cyclobutanols)
Key Synthetic Challenges Controlling regioselectivity in aminomethylation; maintaining cyclobutanol stability during substitution

Reaction Conditions Optimization

  • Temperature control during nucleophilic substitution is critical to prevent side reactions such as elimination or over-alkylation.
  • Solvent choice affects reaction rates and product purity; polar aprotic solvents like acetonitrile or dichloromethane are commonly used.
  • Acid or base catalysis may be employed to facilitate Mannich-type reactions.

Purification Techniques

  • Column chromatography is typically used to separate the desired product from side products.
  • Crystallization may be possible if the compound forms solid derivatives.
  • High-performance liquid chromatography (HPLC) can be used for analytical purity assessment.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Disadvantages
Mannich Reaction Cyclobutanone or cyclobutanol, dibutylamine, formaldehyde Aminomethylation Mild conditions, straightforward Possible side reactions, requires purification
Nucleophilic Substitution Halomethylcyclobutanol, dibutylamine SN2 substitution Direct, high selectivity Requires halomethyl intermediate, possible elimination
Cyclobutanone Reduction Cyclobutanone derivative Reduction with NaBH4 or LiAlH4 High yield of cyclobutanol Sensitive reagents, safety concerns

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[(Dibutylamino)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(Dibutylamino)methyl]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.